N-(3,4-Dimethylphenyl)-2-{8-methyl-2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide
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Overview
Description
N-(3,4-Dimethylphenyl)-2-{8-methyl-2-oxo-3-phenyl-1,4-diazaspiro[4It is primarily used for the control of a wide spectrum of sucking insects, such as aphids, mites, and whiteflies .
Preparation Methods
Synthetic Routes and Reaction Conditions
Spirotetramat can be synthesized through multiple synthetic routes. One common method involves the use of 1-amino-4-methoxycyclohexane-1-carbonitrile and 2,5-dimethylphenylacetyl chloride as starting materials. The synthesis involves several steps including N-acylation, cyano hydrolysis, esterification, intramolecular cyclization, and final O-acylation with ethyl chloroformate .
Another method involves the use of cis-1-amino-4-methoxycyclohexane-1-carboxylic acid as a starting material. This method avoids the need for isomer separation and involves esterification, acylation, cyclization, and nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of spirotetramat involves optimizing the synthetic routes to achieve high yields and cost-effectiveness. The process includes catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction with 4-methoxycyclohexan-1-one as the raw material. The overall yield of spirotetramat can be improved by optimizing reaction conditions and reducing synthetic costs .
Chemical Reactions Analysis
Types of Reactions
Spirotetramat undergoes various chemical reactions, including:
Oxidation: Conversion of spirotetramat to its enol form.
Reduction: Catalytic hydrogenation of intermediates during synthesis.
Substitution: Nucleophilic substitution reactions during the synthesis process.
Common Reagents and Conditions
Common reagents used in the synthesis of spirotetramat include ethyl chloroformate, 2,5-dimethylphenylacetyl chloride, and 4-methoxycyclohexan-1-one. Reaction conditions typically involve mild temperatures and atmospheric pressure to ensure high yields and cost-effectiveness .
Major Products Formed
The major product formed from these reactions is spirotetramat itself, which is a second-generation insecticide with high efficacy and safety for crops .
Scientific Research Applications
Spirotetramat has a wide range of scientific research applications, including:
Mechanism of Action
Spirotetramat acts as an acetyl-CoA carboxylase inhibitor, interrupting lipid biosynthesis in insects. It is a systemic insecticide that penetrates plant leaves when sprayed on and is transported both upwards and downwards through vascular bundles. In plants, it is hydrolyzed to the enol form, which is more stable due to conjugation with the amide group and the benzene ring .
Comparison with Similar Compounds
Similar Compounds
Spiromesifen: Another keto-enol insecticide with similar properties and applications.
Spirodiclofen: A related compound used for controlling mites and other pests.
Uniqueness
Spirotetramat is unique due to its two-way internal absorption and transport properties, enabling it to be transported to any part of the plant. This characteristic allows it to effectively prevent egg hatching and larval development of pests on roots and leaves, providing long-lasting efficacy .
Properties
Molecular Formula |
C25H29N3O2 |
---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-2-(8-methyl-3-oxo-2-phenyl-1,4-diazaspiro[4.5]dec-1-en-4-yl)acetamide |
InChI |
InChI=1S/C25H29N3O2/c1-17-11-13-25(14-12-17)27-23(20-7-5-4-6-8-20)24(30)28(25)16-22(29)26-21-10-9-18(2)19(3)15-21/h4-10,15,17H,11-14,16H2,1-3H3,(H,26,29) |
InChI Key |
BGKYQIXYNSFLSR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2(CC1)N=C(C(=O)N2CC(=O)NC3=CC(=C(C=C3)C)C)C4=CC=CC=C4 |
Origin of Product |
United States |
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